molecular formula C14H11ClO B080381 3-Chloro-4'-methylbenzophenone CAS No. 13395-60-3

3-Chloro-4'-methylbenzophenone

Cat. No. B080381
CAS RN: 13395-60-3
M. Wt: 230.69 g/mol
InChI Key: MVYBBEGJXRCIGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-4'-methylbenzophenone often involves multi-step chemical reactions, starting from basic aromatic compounds. For instance, 4-nitro-4'-chlorobenzophenone, a compound similar in structure, can be synthesized from p-nitrobenzol chloride and chlorobenzene in the presence of an anhydrous AlCl3 catalyst. The reduction of this nitro compound with Na2S2 leads to 4-amino-4'-chlorobenzophenone, an important intermediate in the synthesis of various dyes and chemicals (Wang & Huang, 2004).

Molecular Structure Analysis

The molecular structure of 3-Chloro-4'-methylbenzophenone and related compounds is characterized by X-ray diffraction studies, which provide detailed insights into the arrangement of atoms and the geometry of the molecule. Such structural analyses are crucial for understanding the physical and chemical behavior of the compound. For example, the crystal structure of similar compounds, like 3-chlorophenyl 4-methylbenzoate, reveals how molecular alignment and stacking influence the compound's properties (Gowda et al., 2008).

Scientific Research Applications

Application Summary

3-Chloro-4’-methylbenzophenone has been used in photophysical studies . These studies often involve the investigation of the compound’s behavior under ultraviolet (UV) light .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The reaction is heated to reflux until completion, determined by Thin Layer Chromatography (TLC), yielding a benzophenone product . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Synthesis of Substituted Benzopinacols

Application Summary

3-Chloro-4’-methylbenzophenone has been used in the synthesis of substituted benzopinacols .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Phosphorescence Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in phosphorescence studies .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then encased in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

Synthesis of Substituted Benzopinacols

Application Summary

3-Chloro-4’-methylbenzophenone has been used in the synthesis of substituted benzopinacols .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then subjected to UV light in a solution of isopropanol, acetonitrile, and glacial acetic acid catalyst .

Phosphorescence Studies

Application Summary

3-Chloro-4’-methylbenzophenone has been used in phosphorescence studies .

Methods of Application

The compound is synthesized via Friedel-Crafts Acylation from 4-chlorobenzoyl chloride and toluene with the slow addition of AlCl3 as the reaction catalyst . The synthesized compound is then encased in polymethylmethacrylate to study the phosphorescence at room temperature by isolating individual molecules .

Future Directions

Research on benzophenones, including 3-Chloro-4’-methylbenzophenone, is ongoing. Studies have been conducted to investigate their photochemical reactivity and photophysical properties . Future research may focus on further understanding these properties and exploring potential applications in various fields.

properties

IUPAC Name

(3-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYBBEGJXRCIGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158433
Record name Benzophenone, 3-chloro-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4'-methylbenzophenone

CAS RN

13395-60-3
Record name Benzophenone, 3-chloro-4'-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013395603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzophenone, 3-chloro-4'-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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